molecular formula C39H71Na2O8P B12944921 9,12-Octadecadienoic acid (9Z,12Z)-, (1R)-1-[[(1-oxooctadecyl)oxy]methyl]-2-(phosphonooxy)ethyl ester, sodium salt

9,12-Octadecadienoic acid (9Z,12Z)-, (1R)-1-[[(1-oxooctadecyl)oxy]methyl]-2-(phosphonooxy)ethyl ester, sodium salt

Cat. No.: B12944921
M. Wt: 744.9 g/mol
InChI Key: SRPFZABXPNJWAG-ZDPVYSKNSA-L
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,12-Octadecadienoic acid (9Z,12Z)-, (1R)-1-[[(1-oxooctadecyl)oxy]methyl]-2-(phosphonooxy)ethyl ester, sodium salt typically involves multiple steps:

    Esterification: Linoleic acid is esterified with an appropriate alcohol in the presence of an acid catalyst.

    Phosphorylation: The ester is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) under controlled conditions.

    Sodium Salt Formation: The phosphorylated ester is neutralized with sodium hydroxide (NaOH) to form the sodium salt.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds of the linoleic acid moiety.

    Reduction: Reduction reactions can target the ester and phosphonooxy groups.

    Substitution: Nucleophilic substitution reactions can occur at the ester and phosphonooxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.

Major Products

    Oxidation: Products may include epoxides and hydroxylated derivatives.

    Reduction: Reduced products include alcohols and alkanes.

    Substitution: Substituted products depend on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It may be used in the synthesis of polymers and surfactants.

Biology

    Biochemical Studies: The compound can be used to study lipid metabolism and signaling pathways.

    Drug Delivery: Its amphiphilic nature makes it suitable for drug delivery systems.

Medicine

    Diagnostics: Used in the formulation of diagnostic agents for imaging.

Industry

    Cosmetics: Used in formulations for skincare products due to its moisturizing properties.

    Food Industry: Potential use as an emulsifier and stabilizer in food products.

Mechanism of Action

The compound exerts its effects through interactions with cellular membranes and enzymes. The phosphonooxy group can mimic phosphate groups in biological systems, allowing it to participate in signaling pathways and enzymatic reactions. The ester group facilitates its incorporation into lipid bilayers, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    Linoleic Acid: The parent compound, a polyunsaturated omega-6 fatty acid.

    Phosphatidylcholine: A phospholipid with similar structural features.

    Glycerophospholipids: A class of lipids that includes compounds with similar ester and phosphonooxy groups.

Uniqueness

The unique combination of linoleic acid, ester, and phosphonooxy groups in 9,12-Octadecadienoic acid (9Z,12Z)-, (1R)-1-[[(1-oxooctadecyl)oxy]methyl]-2-(phosphonooxy)ethyl ester, sodium salt imparts distinct chemical and biological properties. Its amphiphilic nature and ability to participate in diverse chemical reactions make it valuable for various applications in research and industry.

Properties

Molecular Formula

C39H71Na2O8P

Molecular Weight

744.9 g/mol

IUPAC Name

disodium;[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] phosphate

InChI

InChI=1S/C39H73O8P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h12,14,18,20,37H,3-11,13,15-17,19,21-36H2,1-2H3,(H2,42,43,44);;/q;2*+1/p-2/b14-12-,20-18-;;/t37-;;/m1../s1

InChI Key

SRPFZABXPNJWAG-ZDPVYSKNSA-L

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC.[Na+].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+].[Na+]

Origin of Product

United States

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